Comprehensive Technical Guide on 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one: Structural Properties, Synthesis, and Applications
Comprehensive Technical Guide on 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one: Structural Properties, Synthesis, and Applications
Executive Summary
4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one (also widely recognized by its tautomeric name, 3,4-diamino-5-hydroxypyrazole) is a highly versatile, electron-rich heterocyclic scaffold. With a precise molecular weight of 114.11 g/mol and a compact structural footprint, this pyrazolone derivative serves as a critical intermediate in the synthesis of robust macrocyclic oxidation catalysts, complex fused heterocycles in drug discovery, and high-performance oxidative dyes for keratin fibers. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, structural dynamics, synthetic methodologies, and analytical characterization protocols.
Chemical Identity and Physicochemical Profiling
Understanding the fundamental properties of 4,5-diamino-1,2-dihydro-3H-pyrazol-3-one is essential for predicting its behavior in various chemical environments, particularly its susceptibility to oxidation and its coordination chemistry.
| Property | Value |
| IUPAC Name | 4,5-diamino-1,2-dihydropyrazol-3-one |
| Common Synonyms | 3,4-Diamino-5-hydroxypyrazole; 4,5-Diaminopyrazol-3-one |
| CAS Registry Number | 52057-97-3 (often supplied as a sulfate salt) |
| PubChem CID | 259751 |
| Molecular Formula | C3H6N4O |
| Molecular Weight | 114.11 g/mol |
| Monoisotopic Mass | 114.05416 Da |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area (TPSA) | 105 Ų |
Quantitative data sourced from [1].
Structural Dynamics: Tautomerism and Reactivity
The pyrazolone core exhibits pronounced keto-enol tautomerism, existing in a dynamic equilibrium between the 4,5-diamino-1,2-dihydro-3H-pyrazol-3-one (keto) form and the 3,4-diamino-5-hydroxypyrazole (enol) form.
Caption: Keto-enol tautomeric equilibrium of the pyrazolone core.
Mechanistic Implications : The presence of two adjacent amino groups at the C4 and C5 positions creates a highly electron-dense region. This makes the molecule an excellent bidentate ligand for transition metals (e.g., Fe, Co, Cu). However, this electron richness also renders the free base highly susceptible to auto-oxidation in ambient air. Consequently, the compound is almost universally synthesized, stored, and utilized as a sulfate salt (3,4-diamino-5-hydroxypyrazole sulfate) to protonate the amines, thereby lowering the HOMO energy level and preventing premature oxidative degradation.
Synthetic Methodology and Mechanistic Pathways
The de novo synthesis of 4,5-diamino-1,2-dihydro-3H-pyrazol-3-one typically proceeds via the electrophilic nitrosation of 3-amino-5-pyrazolone, followed by the reduction of the nitroso intermediate.
Caption: Synthetic workflow for 4,5-diamino-1,2-dihydro-3H-pyrazol-3-one via nitrosation and reduction.
Protocol 1: Step-by-Step Synthesis of 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one Sulfate
Self-Validating System: This protocol incorporates strict in-process temperature controls and pH monitoring to prevent the formation of diazonium byproducts and ensure high fidelity of the reduction step.
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Preparation of the Precursor : Suspend 1.0 equivalent of 3-amino-5-pyrazolone in a 1M aqueous hydrochloric acid (HCl) solution.
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Causality: The acidic medium is required to generate the active electrophile (nitrosonium ion, NO+) in the subsequent step.
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Electrophilic Nitrosation : Cool the reaction mixture to 0–5 °C using an ice-salt bath. Add 1.05 equivalents of sodium nitrite (NaNO2) dissolved in water dropwise over 30 minutes. Maintain the temperature strictly below 5 °C. Stir for an additional 1 hour.
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Causality: Temperature control is critical. Exceeding 5 °C can lead to the diazotization of the C3-amino group or the thermal decomposition of the newly formed 3-amino-4-nitroso-5-pyrazolone intermediate.
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Intermediate Isolation : Filter the brightly colored (typically orange/red) precipitate of 3-amino-4-nitroso-5-pyrazolone. Wash thoroughly with ice-cold water to remove excess acid and unreacted nitrite.
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Reduction Phase : Suspend the intermediate in water. Under a nitrogen atmosphere, add 3.0 equivalents of sodium dithionite (Na2S2O4) in portions, or alternatively, use Zinc dust and HCl. Stir at room temperature until the solution decolorizes (indicating the complete reduction of the chromophoric nitroso group to an amino group).
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Causality: The nitrogen atmosphere prevents the immediate auto-oxidation of the highly reactive diamine product back into a diimine species.
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Salt Formation and Isolation : To the reduced mixture, add a stoichiometric amount of dilute sulfuric acid (H2SO4). Concentrate the solution under reduced pressure until crystallization occurs. Filter the resulting 3,4-diamino-5-hydroxypyrazole sulfate, wash with cold ethanol, and dry under vacuum.
Applications in Advanced Materials and Catalysis
Ligand Precursor for Robust Oxidation Catalysts
In the realm of green chemistry, 4,5-diamino-1,2-dihydro-3H-pyrazol-3-one is a foundational building block for synthesizing macrocyclic tetraamido ligands (TAMLs). As detailed in [2], these ligands coordinate with transition metals (like Iron) to form long-lived, homogeneous oxidation catalysts. The diamine functionality allows for precise condensation reactions with activated diacids to form the macrocyclic ring. The resulting TAML activators, paired with hydrogen peroxide, are highly effective for water purification and the degradation of persistent organic pollutants.
Oxidation Base in Keratin Dyeing
In cosmetic chemistry, this compound is a highly prized "oxidation base" (primary intermediate) for hair coloring, as outlined in [3].
Caption: Oxidative coupling pathway of 4,5-diaminopyrazol-3-one in keratin dyeing.
Causality of the Dyeing Mechanism: When applied to keratin fibers in an alkaline medium (pH 9-10), the hair cuticle swells. The low molecular weight (114.11 g/mol ) of the diamine allows it to penetrate deep into the cortex. Upon the addition of an oxidizing agent (H2O2), the diamine is oxidized to a reactive diimine. This electrophilic diimine immediately undergoes coupling with a co-formulated coupler (e.g., resorcinol or 3-aminophenol) to form a large, conjugated Indo-dye polymer. Because the resulting polymer is too large to wash out of the cuticle, it provides permanent, highly stable coloration.
Analytical Characterization Protocols
To ensure the purity and structural integrity of synthesized 4,5-diamino-1,2-dihydro-3H-pyrazol-3-one, rigorous analytical validation is required.
Protocol 2: LC-MS and NMR Characterization
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Sample Preparation : Dissolve 1 mg of the sulfate salt in 1 mL of LC-MS grade Water:Methanol (50:50 v/v) containing 0.1% Formic Acid.
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Causality: Formic acid ensures complete ionization in positive electrospray ionization (ESI+) mode and prevents peak tailing on the HPLC column.
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LC-MS Analysis :
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Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
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Gradient: 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
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Expected Mass: The exact monoisotopic mass is 114.05416 Da. In ESI+ mode, look for the protonated molecular ion [M+H]+ at m/z 115.06.
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NMR Spectroscopy (1H and 13C) :
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Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6) is preferred due to the compound's high polarity.
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Validation: In the 1H NMR spectrum, expect broad singlets corresponding to the exchangeable amine/hydroxyl protons (depending on the tautomeric state) between 4.0 and 10.0 ppm. The lack of any vinylic/aromatic C-H protons on the pyrazole ring (since C3, C4, and C5 are fully substituted) is a key diagnostic feature confirming the structure.
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References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 259751, 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one." PubChem,[Link].
- Collins, Terrence J., et al. "Long-lived homogenous oxidation catalysts." U.S. Patent No. 5,847,120A. 8 Dec. 1998.
- L'Oreal. "Composition for oxidation dyeing of keratin fibers comprising at least one fatty substance, at least one surfactant, at least one oxidizing agent and at least one diaminopyrazolone." U.S. Patent No. 7,927,380B2. 19 Apr. 2011.
